molecular formula C7H8ClN3 B13672196 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride

1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride

Katalognummer: B13672196
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: ORRLCDJUECKCBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride typically involves the reaction of 7-azaindole with appropriate reagents. One common method includes the bromination of 7-azaindole followed by amination with liquid ammonia . The reaction is carried out in a solvent such as dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyrrolopyridines .

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit their proliferation . The exact molecular pathways involved may vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride stands out due to its specific kinase inhibitory activity and potential anticancer properties. Its unique fused ring structure also contributes to its distinct chemical reactivity and biological effects .

Eigenschaften

Molekularformel

C7H8ClN3

Molekulargewicht

169.61 g/mol

IUPAC-Name

1H-pyrrolo[3,2-c]pyridin-6-amine;hydrochloride

InChI

InChI=1S/C7H7N3.ClH/c8-7-3-6-5(4-10-7)1-2-9-6;/h1-4,9H,(H2,8,10);1H

InChI-Schlüssel

ORRLCDJUECKCBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=CC(=NC=C21)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.